[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,26,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate
[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,26,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate
Brand Name:
Vulcanchem
CAS No.:
83602-41-9
VCID:
VC20844542
InChI:
InChI=1S/C64H113N11O13/c1-26-28-29-41(15)53(88-44(18)76)52-57(81)67-45(27-2)59(83)70(20)34-49(77)71(21)47(31-36(5)6)56(80)69-50(39(11)12)61(85)72(22)48(32-37(7)8)55(79)65-42(16)54(78)66-43(17)58(82)75(25)64(19,33-38(9)10)63(87)68-46(30-35(3)4)60(84)73(23)51(40(13)14)62(86)74(52)24/h26,28,35-43,45-48,50-53H,27,29-34H2,1-25H3,(H,65,79)(H,66,78)(H,67,81)(H,68,87)(H,69,80)/b28-26+/t41-,42+,43-,45+,46+,47+,48+,50+,51+,52+,53-,64+/m1/s1
SMILES:
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OC(=O)C)C)C(C)C)C)CC(C)C)(C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Molecular Formula:
C64H113N11O13
Molecular Weight:
1244.6 g/mol
[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,26,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate
CAS No.: 83602-41-9
Cat. No.: VC20844542
Molecular Formula: C64H113N11O13
Molecular Weight: 1244.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83602-41-9 |
|---|---|
| Molecular Formula | C64H113N11O13 |
| Molecular Weight | 1244.6 g/mol |
| IUPAC Name | [(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,26,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate |
| Standard InChI | InChI=1S/C64H113N11O13/c1-26-28-29-41(15)53(88-44(18)76)52-57(81)67-45(27-2)59(83)70(20)34-49(77)71(21)47(31-36(5)6)56(80)69-50(39(11)12)61(85)72(22)48(32-37(7)8)55(79)65-42(16)54(78)66-43(17)58(82)75(25)64(19,33-38(9)10)63(87)68-46(30-35(3)4)60(84)73(23)51(40(13)14)62(86)74(52)24/h26,28,35-43,45-48,50-53H,27,29-34H2,1-25H3,(H,65,79)(H,66,78)(H,67,81)(H,68,87)(H,69,80)/b28-26+/t41-,42+,43-,45+,46+,47+,48+,50+,51+,52+,53-,64+/m1/s1 |
| Standard InChI Key | SNGZGZKWJAWNLP-BRPCFJBISA-N |
| Isomeric SMILES | CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@@](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)OC(=O)C)C)C(C)C)C)CC(C)C)(C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
| SMILES | CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OC(=O)C)C)C(C)C)C)CC(C)C)(C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
| Canonical SMILES | CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OC(=O)C)C)C(C)C)C)CC(C)C)(C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator